molecular formula C10H14BrNO B13151025 4-Amino-2-(3-bromophenyl)butan-2-ol

4-Amino-2-(3-bromophenyl)butan-2-ol

Cat. No.: B13151025
M. Wt: 244.13 g/mol
InChI Key: ZKMSMCMQCWQLGE-UHFFFAOYSA-N
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Description

4-Amino-2-(3-bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanol backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-bromophenyl)butan-2-ol typically involves the reaction of 3-bromobenzaldehyde with nitroethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-bromophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Scientific Research Applications

4-Amino-2-(3-bromophenyl)butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-bromophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(3-chlorophenyl)butan-2-ol
  • 4-Amino-2-(3-fluorophenyl)butan-2-ol
  • 4-Amino-2-(3-iodophenyl)butan-2-ol

Uniqueness

4-Amino-2-(3-bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-amino-2-(3-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3

InChI Key

ZKMSMCMQCWQLGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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